molecular formula C19H29NO6 B1236683 2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester

2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester

Cat. No. B1236683
M. Wt: 367.4 g/mol
InChI Key: KWCVNASRVVSXHH-LYUYJPIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester is an alpha-amino acid ester.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound has been involved in various chemical reactions, such as reactions with formaldehyde, producing different esters like the ethyl and methyl esters of 2,2-di(hydroxymethyl)acetoacetic acid and 2,6-dihydroxy-2,6-dimethyl-3,7-dioxabicyclo[3,3,1]nonane-1,5-dicarboxylic acid. These reactions show its potential in synthesizing diverse chemical structures (McMurry & Richardson, 1967).

Pharmacological and Structural Investigations

  • In pharmacology, this compound has been a base for the synthesis of various analogs. For example, the synthesis of substituted pyridine and isoxazole derivatives from similar compounds suggests its utility in creating diverse pharmacological agents (Schenone, Fossa, & Menozzi, 1991).
  • The structural characterization of related compounds, like terflavoxate-HCl, has provided insights into the molecular structure and potential applications of such compounds in medical science (Leonardi, Cappelletti, Nardi, & Giordano, 1993).

Potential in Synthesizing Bioactive Esters

  • The compound has also been used in the synthesis of bioactive esters. For example, research on synthesizing cyclic hydroxamic acids and lactams indicates its utility in creating compounds with potential biological activity (Hartenstein & Sicker, 1993).

Quantum Chemical Properties

  • Quantum chemical calculations on similar compounds have revealed significant electronic properties like HOMO and LUMO energy levels. These studies are crucial in understanding the molecular properties and reactivity of such compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Catalysis and Stereodivergent Synthesis

Diverse Synthetic Applications

properties

Product Name

2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester

Molecular Formula

C19H29NO6

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxopiperidin-1-yl]acetate

InChI

InChI=1S/C19H29NO6/c1-4-26-18(24)10-20-16(22)8-13(9-17(20)23)7-15(21)14-6-11(2)5-12(3)19(14)25/h11-15,21H,4-10H2,1-3H3/t11-,12-,14?,15+/m0/s1

InChI Key

KWCVNASRVVSXHH-LYUYJPIDSA-N

Isomeric SMILES

CCOC(=O)CN1C(=O)CC(CC1=O)C[C@H](C2C[C@H](C[C@@H](C2=O)C)C)O

SMILES

CCOC(=O)CN1C(=O)CC(CC1=O)CC(C2CC(CC(C2=O)C)C)O

Canonical SMILES

CCOC(=O)CN1C(=O)CC(CC1=O)CC(C2CC(CC(C2=O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester
Reactant of Route 4
2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester
Reactant of Route 5
2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester
Reactant of Route 6
2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester

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